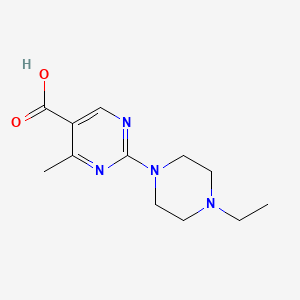
2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an ethylpiperazine moiety and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Ethylpiperazine Moiety: The ethylpiperazine group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with 1-ethylpiperazine in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can ensure consistent production at a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The ethylpiperazine moiety can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid
- 2-(4-Ethylpiperazin-1-yl)-4-chloropyrimidine-5-carboxylic acid
- 2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-sulfonic acid
Uniqueness
2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both an ethylpiperazine moiety and a carboxylic acid group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry and other fields.
Eigenschaften
Molekularformel |
C12H18N4O2 |
|---|---|
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H18N4O2/c1-3-15-4-6-16(7-5-15)12-13-8-10(11(17)18)9(2)14-12/h8H,3-7H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
JNBHQHOWCGUKAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


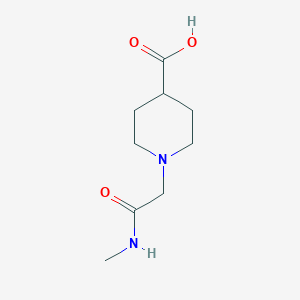
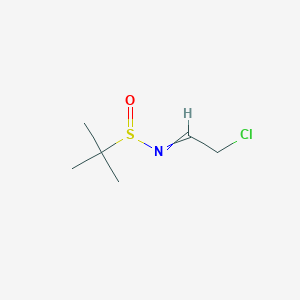

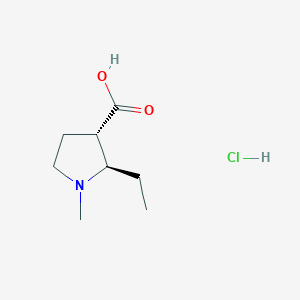
![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)
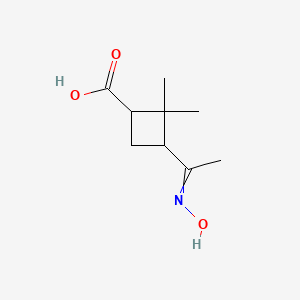



![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)




